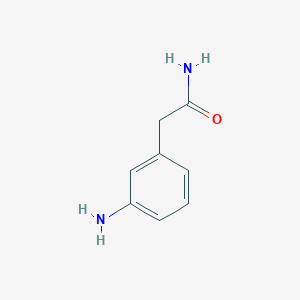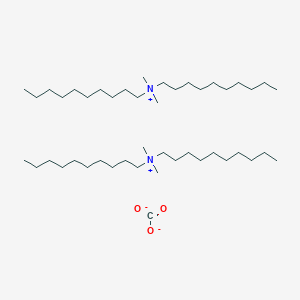
Didecyl dimethyl ammonium carbonate
Vue d'ensemble
Description
Didecyl dimethyl ammonium carbonate is a water-soluble quaternary ammonium compound . It is used as a disinfectant and microbicidal agent in a variety of products . It is also known as a broad-spectrum biocidal against bacteria and fungi .
Synthesis Analysis
Didecyl dimethyl ammonium carbonate has been evaluated as a corrosion inhibitor via standard electrochemical tests on steel . At the proper dilution, the inhibitor migrates to the metal/solution interface and forms a mono-molecular film on the anodic sites .Molecular Structure Analysis
The molecular structure of Didecyl dimethyl ammonium carbonate is similar to its chemical analogue, Didecyldimethylammonium Chloride (DDAC) . At low and moderate concentrations, trimeric aggregates exist in kinetic equilibrium with spherical micelles in solution which are able to interact with the metal surface .Chemical Reactions Analysis
Didecyl dimethyl ammonium carbonate has been shown to be highly effective as a corrosion inhibitor . Its concentration dependence on corrosion performance can be understood in terms of both solution micelle behavior and sufficient thin film formation .Applications De Recherche Scientifique
Occupational Health and Safety : DDAC is associated with cases of occupational contact urticaria and allergic contact dermatitis in healthcare and industrial settings. It is a quaternary ammonium compound with antimicrobial properties but can cause severe contact urticaria and dermatitis after occupational exposure (Oropeza et al., 2011); (Sancho et al., 2014).
Reproductive Health Concerns : Studies have shown that DDAC can induce reproductive toxicity. For instance, in CD® rats, it has been linked to decreased fertility and fecundity, affecting both male and female reproductive processes (Hostetler et al., 2021); (Melin et al., 2016).
Biological Applications : DDAC has been studied for its efficacy in bacterial and viral decontamination, specifically in the livestock industry. It shows potential as a disinfectant for biosecurity enhancement in animal farms (Jantafong et al., 2018).
Environmental Impact : The effect of DDAC on nitrate reduction and microbial activity has been investigated. It impacts nitrate reduction in methanogenic cultures, affecting microbial growth and fermentation processes (Tezel et al., 2008).
Material Science Applications : DDAC has been used in the treatment of construction materials, such as in the biogenic corrosion of concrete in livestock facilities. It has shown efficacy in inhibiting biological corrosion and extending the life of building structures (Shkromada et al., 2022).
Chemical Industry Applications : Its role in the synthesis of compounds and as a corrosion inhibitor has been studied. DDAC has been used as an additive in lubricating oils and as a corrosion inhibitor for steel in acidic solutions (Gryglewicz et al., 2006); (Wei et al., 2021).
Healthcare Applications : In the healthcare sector, DDAC is used as an antimicrobial agent in gynecology and obstetrics due to its surface-active and antimicrobial properties (Battaglia et al., 2000).
Safety And Hazards
Propriétés
IUPAC Name |
didecyl(dimethyl)azanium;carbonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C22H48N.CH2O3/c2*1-5-7-9-11-13-15-17-19-21-23(3,4)22-20-18-16-14-12-10-8-6-2;2-1(3)4/h2*5-22H2,1-4H3;(H2,2,3,4)/q2*+1;/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXOJCSIIFFMREV-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCC[N+](C)(C)CCCCCCCCCC.CCCCCCCCCC[N+](C)(C)CCCCCCCCCC.C(=O)([O-])[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C45H96N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6040329 | |
| Record name | Didecyl dimethyl ammonium carbonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6040329 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
713.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid | |
| Record name | 1-Decanaminium, N-decyl-N,N-dimethyl-, carbonate (2:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Product Name |
Didecyl dimethyl ammonium carbonate | |
CAS RN |
148788-55-0 | |
| Record name | Didecyl dimethyl ammonium carbonate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0148788550 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Decanaminium, N-decyl-N,N-dimethyl-, carbonate (2:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Didecyl dimethyl ammonium carbonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6040329 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-Decanaminium, N-decyl-N,N-dimethyl-, carbonate (2:1) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.118.153 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DIDECYLDIMONIUM CARBONATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6P2116RFY9 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1H-Pyrrolo[3,2-b]pyridine-2,3-dione](/img/structure/B136860.png)
![Fmoc-(S,S)-[Pro-Leu]-spirolactame](/img/structure/B136863.png)
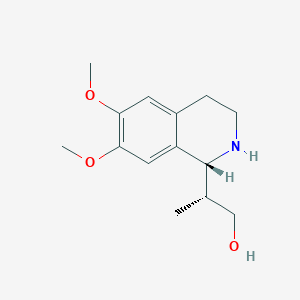

![1-[4-(Methoxymethyl)-5-methylfuran-2-yl]ethanone](/img/structure/B136869.png)
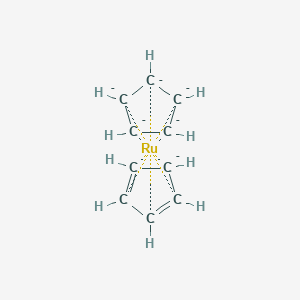
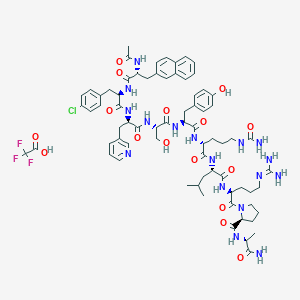
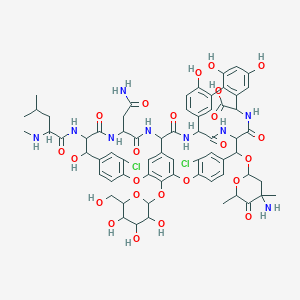
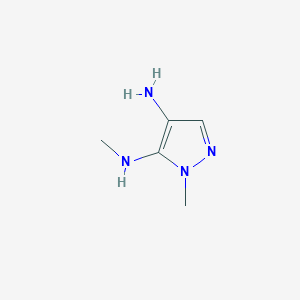
![Ethyl 4-[(3-nitropyridin-4-yl)amino]benzoate](/img/structure/B136884.png)


![[(3-Chloro-4-methylphenyl)sulfanyl-methylsulfanylmethylidene]cyanamide](/img/structure/B136888.png)
